molecular formula C4H12N2O2S B1287113 N-(3-aminopropyl)methanesulfonamide CAS No. 88334-76-3

N-(3-aminopropyl)methanesulfonamide

Cat. No. B1287113
CAS RN: 88334-76-3
M. Wt: 152.22 g/mol
InChI Key: VFSHLEHNCCVYOM-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)methanesulfonamide is a derivative of methanesulfonamide where the amino group is substituted with a 3-aminopropyl moiety. This compound is part of a broader class of chemicals known as sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). Sulfonamides have garnered significant interest due to their wide range of applications, including their use in the synthesis of amino acids, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related N-sulfonyl β-amino acids has been reported to start from Boc protected methanesulfonamide and terminal epoxides, involving a seven-step process. A key step in this synthesis is the zinc-mediated allylation of cyclic N-sulfonyl imines, which are derived from the initial building blocks . Although the specific synthesis of this compound is not detailed, the methodologies applied to similar compounds suggest that a multi-step synthetic route is likely required, potentially involving protection and deprotection strategies, as well as selective functionalization of the amino group.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from studies on related compounds. For instance, the structure of N-(2,3-Dichlorophenyl)methanesulfonamide shows that the amide hydrogen atom is positioned in such a way that it is available for interaction with a receptor molecule, with the methanesulfonyl group on the opposite side of the benzene ring plane . Similarly, N-(2,4-Dichlorophenyl)methanesulfonamide exhibits a conformation where the amide hydrogen is nearly syn to the ortho-chloro substituent, indicating a potential for hydrogen bonding . These structural insights suggest that the molecular conformation of this compound would also be conducive to intermolecular interactions, particularly hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of this compound can be extrapolated from the behavior of structurally similar compounds. For example, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has been shown to form cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal form . This indicates that this compound may also participate in self-association through hydrogen bonding, which could be relevant in the formation of supramolecular structures or in its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from the properties of related compounds. The presence of the sulfonamide group typically confers a degree of polarity and the ability to engage in hydrogen bonding, which can affect solubility and reactivity. The molecular packing of N-(3,4-Dimethylphenyl)methanesulfonamide through N-H...O hydrogen bonding suggests that this compound may also exhibit similar packing in the solid state, which could influence its melting point, solubility, and stability. The specific physical properties such as melting point, boiling point, and solubility would depend on the precise molecular structure and substituents present in the compound.

Scientific Research Applications

Methane as a Resource in Biotechnology

Methane, an abundant gas, is utilized by methanotrophs—bacteria that consume methane as their sole carbon source. This process opens avenues for biotechnological applications, including the production of single-cell proteins, biopolymers, and other valuable compounds. Methanotrophic bacteria's ability to generate products like methanol, organic acids, and lipids highlights the potential for sustainable production methods using methane as a feedstock. These applications extend to bioremediation, biosensors, and possibly electricity generation, demonstrating the versatility of methane-utilizing organisms in environmental and industrial technologies (Strong, Xie, & Clarke, 2015).

Methane Activation and Conversion

Research on homogeneous functionalization of methane aims to develop cleaner, less expensive processes for converting methane into fuels and chemicals. This involves the development of gas/liquid systems that efficiently convert methane to functionalized products, highlighting the grand challenge of utilizing natural gas reserves as an alternative to oil. The classification of methane conversion processes based on practical and mechanistic considerations offers insights into the potential for future advancements in this field, emphasizing the importance of developing systems that can utilize oxygen for methane activation (Gunsalus et al., 2017).

Advances in Methane Storage

Activated carbon and metal-organic frameworks (MOFs) have been extensively reviewed for their applicability in methane storage, especially under low-pressure conditions. These materials are promising for developing efficient storage solutions for natural gas, aiming to enhance the storage capacity and optimize conditions for practical applications. The review covers the structural parameters and adsorption capacities of these materials, offering insights into the best practices for methane storage and the potential for Adsorbed Natural Gas (ANG) technology in static and automotive applications (Policicchio et al., 2017).

Methane in Environmental Science

The role of methane in environmental science, particularly in relation to greenhouse gas emissions and climate change, has been a significant area of study. Research on methane cycling in terrestrial ecosystems, methane's interaction with atmospheric chemistry, and the implications for global warming underscore the critical need to understand and manage methane emissions. This encompasses studies on methane's sources, sinks, and the environmental factors influencing its atmospheric concentration, informing policy and mitigation strategies to address climate change (Xu et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

N-(3-aminopropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-9(7,8)6-4-2-3-5/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSHLEHNCCVYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593002
Record name N-(3-Aminopropyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88334-76-3
Record name N-(3-Aminopropyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)methanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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